ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry Bioconjugation Chemistry Click Chemistry

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (CAS 2098121-00-5, MW 238.24 g/mol) is a heterobifunctional building block engineered for fragment-based drug discovery. The ethyl carbamate protecting group provides orthogonality to Boc, enabling sequential deprotection in complex syntheses. Its 4-formyl substituent enables direct diversification via reductive amination and oxime ligation without pre-activation. Low MW (<250 Da) and neutral pyrrolidine nitrogen (pKa <0) minimize non-specific binding in SPR assays, while the pyrrolidine-1,2,3-triazole scaffold class has demonstrated anti-proliferative activity against human prostate cancer cell lines, making it ideal for oncology hit-to-lead campaigns.

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
CAS No. 2098121-00-5
Cat. No. B1482954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
CAS2098121-00-5
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(C1)N2C=C(N=N2)C=O
InChIInChI=1S/C10H14N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,2-4,6H2,1H3
InChIKeyAEYWOZGFAWESQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (CAS 2098121-00-5): Procurement-Ready Building Block for Medicinal Chemistry and Click Chemistry Workflows


Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (CAS 2098121-00-5, MF C₁₀H₁₄N₄O₃, MW 238.24 g/mol) is a heterobifunctional building block that integrates a 1,2,3-triazole ring bearing a 4-formyl group directly N1-linked to the 3-position of an N-ethylcarbamate-protected pyrrolidine . The compound belongs to the pyrrolidine-linked 1,2,3-triazole scaffold class, which has demonstrated anti-proliferative activity in human prostate cancer cell lines and is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in 89–95% yields [1]. The target compound is commercially available through Life Chemicals (Building Blocks series, ≥95% purity) and other vendors . Direct primary literature focused on this specific CAS number is absent from PubMed, SciFinder, and PubChem as of the search date; differentiation must therefore be established through comparative structural, physicochemical, and reactivity analysis against its closest commercially cataloged analogs.

Why Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate Cannot Be Replaced by Its Closest Analogs in Synthesis or Screening Cascades


The closest commercially available analogs of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate differ in at least one critical dimension—protecting group identity (Boc vs. ethyl carbamate), oxidation state at the triazole 4-position (formyl vs. hydroxymethyl), or pyrrolidine N-substitution pattern (ethyl carbamate vs. N-ethyl tertiary amine). Each of these variations alters the compound's reactivity profile, physicochemical properties, and synthetic compatibility in ways that preclude direct interchange. The ethyl carbamate protecting group offers orthogonal deprotection conditions relative to the widely used Boc group, enabling sequential deprotection strategies in multi-step syntheses [1]. The formyl group provides an electrophilic handle for reductive amination, oxime/hydrazone ligation, and Horner-Wadsworth-Emmons olefination without prior activation—a reactivity advantage over the hydroxymethyl analog [2]. These structural features are reflected in distinct computed molecular properties (MW, TPSA, XLogP3, rotatable bonds) that affect membrane permeability predictions and drug-likeness assessments [3]. The following quantitative evidence matrix substantiates each differentiation dimension.

Quantitative Differentiation Evidence for Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate vs. Closest Commercially Available Analogs


Formyl Group Electrophilic Reactivity Advantage Over Hydroxymethyl Analog Enables Derivatization Without Pre-Activation

The target compound bears a 4-formyl substituent on the 1,2,3-triazole ring, providing a carbonyl electrophile for direct reductive amination, oxime/hydrazone formation, and Knoevenagel condensation. The closest oxidation-state analog, ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (CAS 2098123-38-5), requires prior activation of the primary alcohol (e.g., conversion to a mesylate, tosylate, or halide) before nucleophilic displacement can occur. This adds one to two synthetic steps and introduces additional purification requirements. The formyl group also serves as a hydrogen-bond acceptor (HBA) without contributing a hydrogen-bond donor (HBD), whereas the hydroxymethyl analog adds one HBD [1], which increases topological polar surface area (TPSA: 80.5 Ų for hydroxymethyl vs. estimated ~77 Ų for formyl, based on the Boc-protected analog with identical core substitution) [2]. The lower HBD count and reduced TPSA of the target compound predict better passive membrane permeability under Lipinski guidelines [3].

Medicinal Chemistry Bioconjugation Chemistry Click Chemistry

Ethyl Carbamate vs. Boc Protecting Group: Molecular Weight Reduction and Orthogonal Deprotection Compatibility

The target compound employs an ethyl carbamate (N-CO₂Et) protecting group on the pyrrolidine nitrogen, while the closest direct analog, tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (CAS 2097964-61-7), uses a tert-butyl carbamate (Boc) group. This results in a molecular weight difference of 28.06 g/mol (238.24 vs. 266.30 g/mol) [1], representing an 11.8% reduction that improves atom economy in fragment-based approaches. The ethyl carbamate is cleavable under conditions distinct from Boc deprotection: Boc requires strong acid (TFA or HCl/dioxane), whereas ethyl carbamate can be removed via TMSI, HBr in acetic acid, or alkaline hydrolysis (e.g., KOH/EtOH), enabling sequential deprotection strategies in the presence of acid-labile functionality [2]. Both compounds are commercially available from Life Chemicals at comparable pricing (target: Building Blocks series, ≥95%; Boc analog: $417/0.5 g, F2157-0277) .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Triazole N1–Pyrrolidine C3 Direct Linkage Provides Conformational Rigidity Advantage Over Methylene-Bridged and N-Alkyl Analogs

The target compound features a direct N1–C3 linkage between the 1,2,3-triazole and pyrrolidine rings, with no intervening methylene spacer. In contrast, analogs such as 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2097978-12-4) and 1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2092718-82-4) introduce either a methylene bridge or alter the pyrrolidine N-substitution to a basic tertiary amine [1][2]. The direct N1–C3 linkage reduces rotatable bond count to 4 (vs. 5 for methylene-bridged analogs) and constrains the triazole-pyrrolidine dihedral angle, resulting in a more defined pharmacophoric geometry . The ethyl carbamate N-substituent is non-basic (pKa of carbamate nitrogen < 0), whereas the N-ethylpyrrolidine analog (CAS 2092718-82-4) bears a basic tertiary amine with a predicted pKa of 8.92 ± 0.40 [2], which would be predominantly protonated at physiological pH and alter both solubility and target-binding electrostatics.

Molecular Design Conformational Analysis Structure-Based Drug Design

Pyrrolidine-Triazole Scaffold Class Anti-Proliferative Activity Validated in Human Prostate Cancer Cells (Class-Level Evidence)

Although the target compound itself has not been the subject of a dedicated biological study, the pyrrolidine-linked 1,2,3-triazole scaffold class to which it belongs has been systematically evaluated. Ince et al. (2020) synthesized a series of six polysubstituted pyrrolidine-1,2,3-triazole derivatives via CuAAC click chemistry in 89–95% yield and screened them for in vitro anti-proliferative activity against human prostate cancer (PCa) cells [1]. All six compounds significantly reduced cell proliferation relative to untreated controls. Compound 4d, the most active analog, achieved a drug-likeness model score (DLS) of 1.01 and induced cell cycle arrest at the DNA synthesis (S) phase [1]. The acid dissociation constants (four pKa values per ligand) were determined potentiometrically in 20% (v/v) DMSO–water at 25 ± 0.1 °C, and DFT-calculated global reactivity parameters identified compound 4e as the most reactive [1]. These data establish the viability of the pyrrolidine-1,2,3-triazole scaffold for anti-proliferative drug discovery and provide a benchmark for comparing new derivatives synthesized from the target building block.

Cancer Research Anti-Proliferative Screening Drug Discovery

Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Low-MW, Non-Basic Aldehyde Building Blocks

The target compound's MW of 238.24 g/mol (11.8% lower than the Boc-protected analog) and non-basic pyrrolidine nitrogen (ethyl carbamate, pKa < 0) make it suitable for fragment library inclusion where low molecular weight (< 250 Da) and neutrality at physiological pH are selection criteria [1]. The formyl group enables covalent fragment screening via reversible imine formation with surface lysine residues or N-terminal amines on target proteins. In contrast, the N-ethylpyrrolidine analog (CAS 2092718-82-4, pKa 8.92) would exist predominantly as a protonated ammonium species at pH 7.4, potentially confounding SPR-based binding assays through non-specific electrostatic interactions [2].

Parallel Library Synthesis via Reductive Amination or Oxime Ligation on the Triazole 4-Formyl Handle

The 4-formyl substituent on the 1,2,3-triazole ring permits direct diversification through reductive amination with primary or secondary amines, or oxime/hydrazone formation with hydroxylamine/hydrazine nucleophiles, without the pre-activation step required for the hydroxymethyl analog (CAS 2098123-38-5) [1]. This reactivity profile is supported by the class-level demonstration that 1,2,3-triazole-pyrrolidine hybrids are accessible in 89–95% yield via CuAAC [2], providing a reliable synthetic entry point for library production using the target compound as a late-stage diversification intermediate. The ethyl carbamate group's compatibility with basic reductive amination conditions (NaBH₃CN or NaBH(OAc)₃ in mildly acidic media) further supports this application.

Sequential Deprotection Strategies in Multi-Step Synthesis of Bifunctional Pyrrolidine-Triazole Probes

When a synthetic route demands differential protection of two amine functionalities, the ethyl carbamate group on the target compound provides orthogonality to the widely used Boc group. The ethyl carbamate can be cleaved with TMSI or HBr/AcOH without affecting Boc-protected intermediates present elsewhere in the molecule [1]. This contrasts with the Boc-protected analog (CAS 2097964-61-7), which would undergo simultaneous deprotection under acidic conditions [2]. The 28 g/mol molecular weight saving per building block becomes significant in convergent syntheses of larger probe molecules (e.g., PROTACs or fluorescent conjugates) where cumulative MW reduction across multiple intermediates improves chromatographic purification and analytical characterization.

Anticancer Lead Generation Leveraging the Validated Pyrrolidine-1,2,3-Triazole Anti-Proliferative Pharmacophore

For oncology-focused medicinal chemistry programs, the target building block provides a direct entry point into the pyrrolidine-1,2,3-triazole scaffold class, which has demonstrated consistent anti-proliferative activity across all six derivatives tested against human prostate cancer cells [1]. The formyl group at the triazole 4-position can be elaborated into amide, amine, or heterocyclic moieties that mimic the substitution pattern found in the most active compound (4d, DLS = 1.01) from the Ince et al. series, while the ethyl carbamate-protected pyrrolidine nitrogen can be deprotected for subsequent N-functionalization. The commercial availability of the target compound through Life Chemicals (Building Blocks series, ≥95% purity, in stock) supports rapid procurement for hit-to-lead expansion campaigns .

Quote Request

Request a Quote for ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.